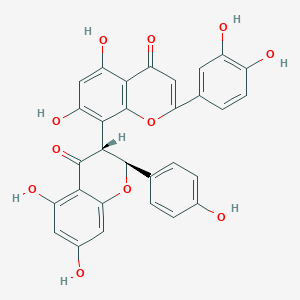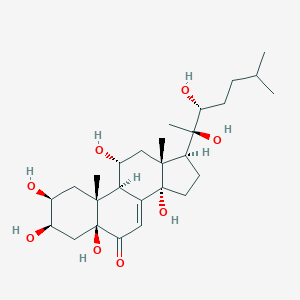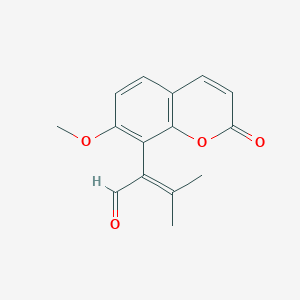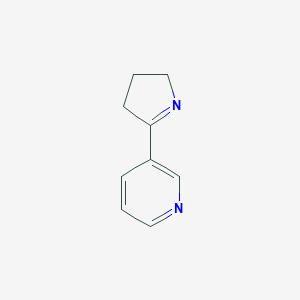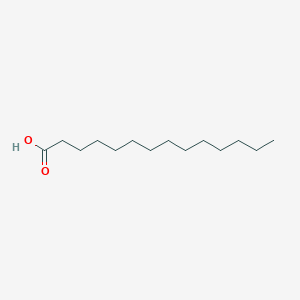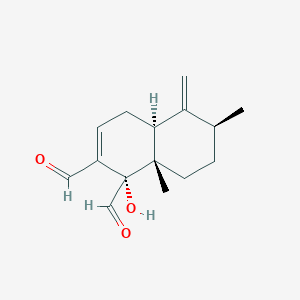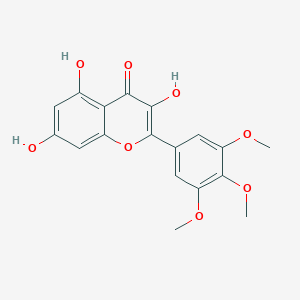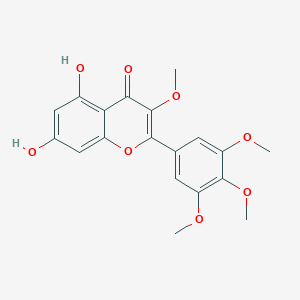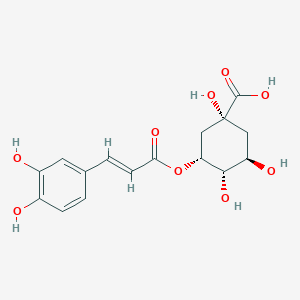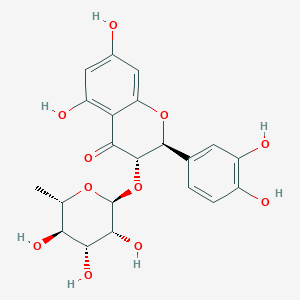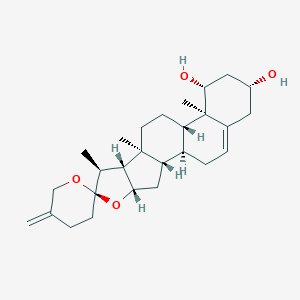
Neoruscogenin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neoruscogenin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: this compound hat sich als potenzielles Mittel zur Behandlung entzündlicher Erkrankungen und Muskelwachstumsstörungen erwiesen.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit dem Kernrezeptor RORα (NR1F1) aus . Als Agonist von RORα bindet this compound an den Rezeptor und aktiviert seine transkriptionelle Aktivität, was zur Regulation der Zielgenexpression führt . Diese Aktivierung beeinflusst verschiedene biologische Prozesse, darunter Entzündungen, Stoffwechsel und Muskelwachstum . Darüber hinaus wurde gezeigt, dass this compound die Reifung von Myostatin (MSTN), einem negativen Regulator des Muskelwachstums, hemmt und so die Hypertrophie von Muskelfasern fördert .
Wirkmechanismus
Target of Action
Neoruscogenin is a potent and high-affinity agonist of the nuclear receptor RORα (NR1F1) . The retinoic acid receptor-related orphan receptors (RORs) belong to a subfamily of the nuclear receptor superfamily and possess prominent roles in circadian rhythm, metabolism, inflammation, and cancer .
Mode of Action
This compound interacts with its target, RORα, by binding to it, which is demonstrated by its activity in RORα reporter assays . This interaction results in the modulation of RORα target gene expression .
Biochemical Pathways
This compound affects the RORα pathway, which plays a crucial role in circadian rhythm, metabolism, inflammation, and cancer
Pharmacokinetics
This compound exhibits excellent microsomal stability, good bioavailability, and significant peripheral exposure in mice . These ADME properties suggest that this compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a reasonable timeframe.
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of RORα target gene expression . This modulation can potentially influence various biological processes, including circadian rhythm, metabolism, inflammation, and cancer .
Biochemische Analyse
Biochemical Properties
Neoruscogenin has been found to interact with the nuclear receptor RORα (NR1F1) with high affinity . It is an effective and high-affinity agonist of the nuclear receptor RORα (NR1F1) with an EC50 of 0.11 µM .
Cellular Effects
This compound has been shown to have a significant impact on cell function. It has been found to increase cell viability at concentrations ranging from 0.1-10 μM . At a concentration of 50 μM, it does not affect cell viability, and at 100 μM, it reduces cell viability . It promotes the differentiation of C2C12 myoblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the maturation of MSTN, thereby inhibiting its signal transduction . It further promotes protein synthesis metabolism, reduces protein degradation metabolism, and ultimately promotes the differentiation and hypertrophy of myoblasts .
Dosage Effects in Animal Models
In animal models, this compound has been shown to up-regulate the expression of several RORα-inducible genes in the liver when given orally at a dose of 3 mg/kg/d for seven days
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neoruscogenin can be synthesized through various chemical processes. One common method involves the hydrolysis of ruscogenin, another steroidal sapogenin found in Ruscus aculeatus . The hydrolysis process typically involves the use of acidic or basic conditions to break down the glycosidic bonds, yielding this compound as a product .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ruscus aculeatus. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic purification to isolate this compound . High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques for the analysis and quantification of this compound in industrial settings .
Analyse Chemischer Reaktionen
Reaktionstypen: Neoruscogenin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu hydroxylierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln, obwohl spezifische Beispiele seltener berichtet werden.
Substitution: Substitutionsreaktionen, insbesondere Glykosylierung, können an bestimmten Positionen im this compound-Molekül stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind mikrobielle Kulturen wie Cunninghamella blakesleeana und Neosartorya hiratsukae.
Glykosylierung: Enzymatische oder chemische Glykosylierung kann unter Verwendung von Glykosyldonoren und geeigneten Katalysatoren erreicht werden.
Hauptprodukte:
Hydroxylierte Derivate: Hydroxylierung an verschiedenen Positionen im this compound-Molekül.
Glykosylierte Verbindungen: Glykosylierung an bestimmten Positionen, was zu glykosylierten Derivaten führt.
Vergleich Mit ähnlichen Verbindungen
Neoruscogenin ist strukturell und funktionell ähnlich anderen Steroid-Sapogeninen wie Ruscogenin und Diosgenin . Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen abheben:
Ruscogenin: Sowohl this compound als auch Ruscogenin kommen in Ruscus aculeatus vor und weisen ähnliche entzündungshemmende Eigenschaften auf.
Diosgenin: Diosgenin ist ein weiteres Steroid-Sapogenin mit verschiedenen pharmakologischen Aktivitäten.
Ähnliche Verbindungen:
- Ruscogenin
- Diosgenin
- Tigogenin
- Sarsasapogenin
Das einzigartige Selektivitätsprofil von this compound, seine ausgezeichnete mikrosomale Stabilität und seine gute Bioverfügbarkeit machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTRINCJVPIQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938850 | |
| Record name | Spirosta-5,25(27)-dien-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17676-33-4 | |
| Record name | Spirosta-5,25(27)-dien-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
